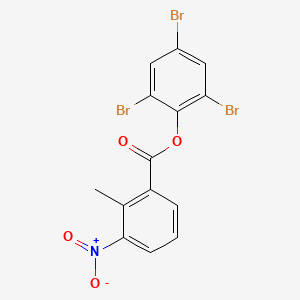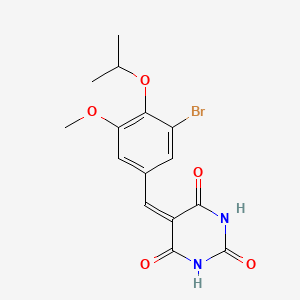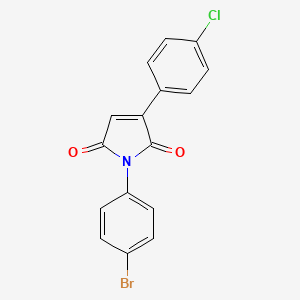
3-anilino-1-(2-ethoxyphenyl)-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-anilino-1-(2-ethoxyphenyl)-2,5-pyrrolidinedione is a synthetic compound that belongs to the class of N-phenylpyrrolidinones. It is commonly referred to as GSK-3 inhibitor due to its ability to inhibit glycogen synthase kinase-3 (GSK-3) activity. GSK-3 is a serine/threonine protein kinase that plays a crucial role in various cellular processes, including glycogen metabolism, cell proliferation, and differentiation. Inhibition of GSK-3 activity has been implicated in the treatment of various diseases, including diabetes, Alzheimer's disease, and cancer.
Mécanisme D'action
The mechanism of action of 3-anilino-1-(2-ethoxyphenyl)-2,5-pyrrolidinedione involves the inhibition of 3-anilino-1-(2-ethoxyphenyl)-2,5-pyrrolidinedione activity. 3-anilino-1-(2-ethoxyphenyl)-2,5-pyrrolidinedione plays a crucial role in the regulation of various cellular processes, including glycogen metabolism, cell proliferation, and differentiation. Inhibition of 3-anilino-1-(2-ethoxyphenyl)-2,5-pyrrolidinedione activity has been shown to improve glucose homeostasis in diabetic patients, reduce amyloid-beta production in Alzheimer's disease, and inhibit tumor growth in cancer.
Biochemical and physiological effects:
The biochemical and physiological effects of 3-anilino-1-(2-ethoxyphenyl)-2,5-pyrrolidinedione are primarily related to its ability to inhibit 3-anilino-1-(2-ethoxyphenyl)-2,5-pyrrolidinedione activity. Inhibition of 3-anilino-1-(2-ethoxyphenyl)-2,5-pyrrolidinedione activity has been shown to improve glucose homeostasis in diabetic patients, reduce amyloid-beta production in Alzheimer's disease, and inhibit tumor growth in cancer. Additionally, 3-anilino-1-(2-ethoxyphenyl)-2,5-pyrrolidinedione has been shown to exhibit anti-inflammatory and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-anilino-1-(2-ethoxyphenyl)-2,5-pyrrolidinedione in lab experiments include its potent inhibitory activity against 3-anilino-1-(2-ethoxyphenyl)-2,5-pyrrolidinedione, which makes it a promising candidate for the treatment of various diseases. However, the limitations of using 3-anilino-1-(2-ethoxyphenyl)-2,5-pyrrolidinedione in lab experiments include its potential toxicity and lack of selectivity for 3-anilino-1-(2-ethoxyphenyl)-2,5-pyrrolidinedione inhibition.
Orientations Futures
For the research on 3-anilino-1-(2-ethoxyphenyl)-2,5-pyrrolidinedione include the development of more selective 3-anilino-1-(2-ethoxyphenyl)-2,5-pyrrolidinedione inhibitors with reduced toxicity and improved pharmacokinetic properties. Additionally, the potential therapeutic applications of 3-anilino-1-(2-ethoxyphenyl)-2,5-pyrrolidinedione in the treatment of other diseases, including neurodegenerative disorders and inflammatory diseases, should be further explored.
Méthodes De Synthèse
The synthesis of 3-anilino-1-(2-ethoxyphenyl)-2,5-pyrrolidinedione involves the reaction of 2-ethoxybenzaldehyde with aniline in the presence of acetic acid to form 2-ethoxy-N-phenylbenzamide. This intermediate is then reacted with ethyl acetoacetate in the presence of sodium ethoxide to form 3-anilino-1-(2-ethoxyphenyl)-2,5-pyrrolidinedione.
Applications De Recherche Scientifique
3-anilino-1-(2-ethoxyphenyl)-2,5-pyrrolidinedione has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent inhibitory activity against 3-anilino-1-(2-ethoxyphenyl)-2,5-pyrrolidinedione, which makes it a promising candidate for the treatment of various diseases, including diabetes, Alzheimer's disease, and cancer.
Propriétés
IUPAC Name |
3-anilino-1-(2-ethoxyphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-2-23-16-11-7-6-10-15(16)20-17(21)12-14(18(20)22)19-13-8-4-3-5-9-13/h3-11,14,19H,2,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMKUWJDHOWROOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=O)CC(C2=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,6-dimethyl-4-pyridinyl)-4-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B5035248.png)

![{3-[2-(4-bromophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]propyl}isopropylamine dihydrochloride](/img/structure/B5035255.png)
![1-fluoro-2-[3-(2-methoxyphenoxy)propoxy]benzene](/img/structure/B5035263.png)

![6-(4-methylphenyl)-5,7-diphenyl-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one](/img/structure/B5035266.png)
![7-[(2,4-dichlorobenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one](/img/structure/B5035267.png)
![4-{[4-(2-phenoxyethoxy)phenyl]carbonothioyl}morpholine](/img/structure/B5035273.png)
![1-chloro-4-[3-(2-methoxyphenoxy)propoxy]-2-methylbenzene](/img/structure/B5035302.png)
![2-(5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B5035316.png)
![2-phenyl[1,3]thiazolo[2,3-a]phthalazin-4-ium-3-olate](/img/structure/B5035321.png)

![2-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B5035346.png)
